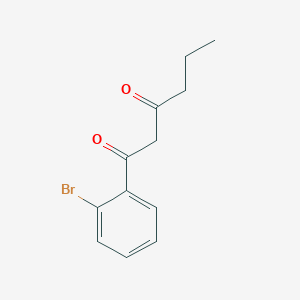
1-(2-Bromophenyl)hexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13BrO2 It is a derivative of hexane-1,3-dione, where one of the hydrogen atoms on the phenyl ring is substituted with a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Bromophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of phenylhexane-1,3-dione. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-(2-Bromophenyl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent hexane-1,3-dione.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (OH), amino (NH2), or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexane-1,3-dione.
Substitution: Formation of various substituted hexane-1,3-dione derivatives.
科学的研究の応用
1-(2-Bromophenyl)hexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromophenyl)hexane-1,3-dione involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. Additionally, the diketone moiety can undergo various chemical transformations, contributing to its reactivity and potential biological activity.
類似化合物との比較
1-(2-Bromophenyl)hexane-1,3-dione can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)hexane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)hexane-1,3-dione: Contains a fluorine atom on the phenyl ring.
1-(2-Iodophenyl)hexane-1,3-dione: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs
特性
分子式 |
C12H13BrO2 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC名 |
1-(2-bromophenyl)hexane-1,3-dione |
InChI |
InChI=1S/C12H13BrO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3 |
InChIキー |
HTUYJIXTLRCZJY-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


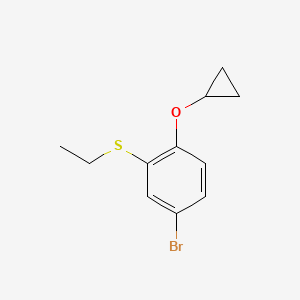
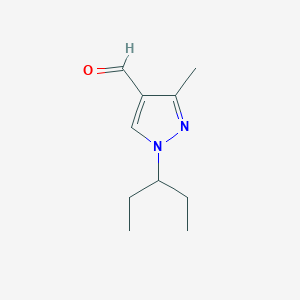
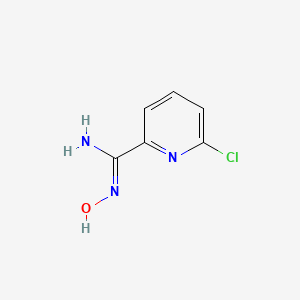
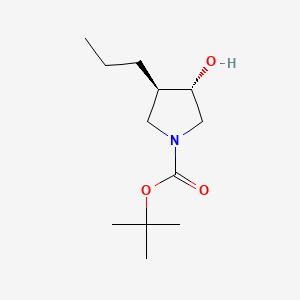
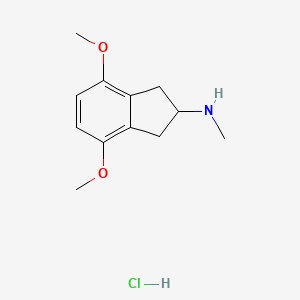
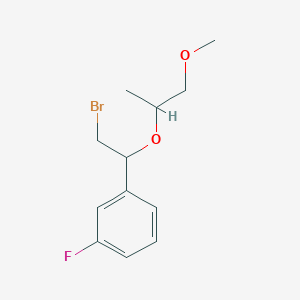
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)


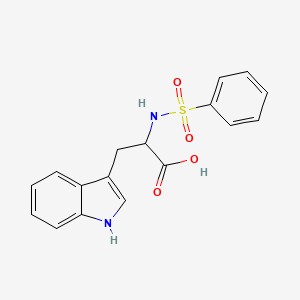
![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
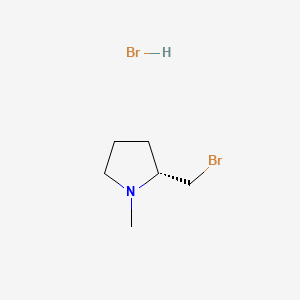
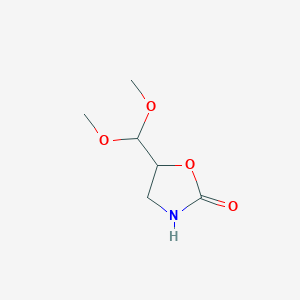
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
